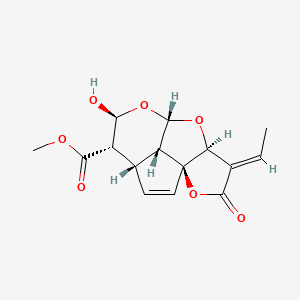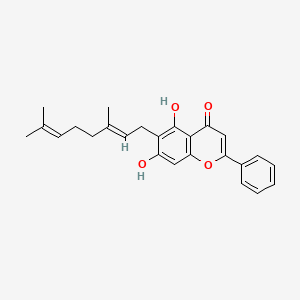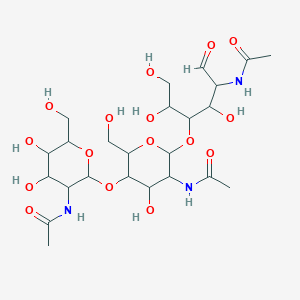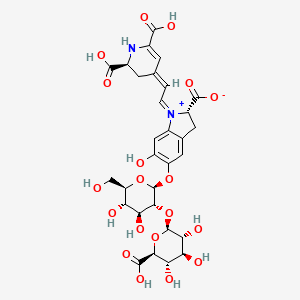
Amaranthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amaranthin is a homodimeric lectin first discovered in the seeds of Amaranthus caudatus. It serves as a model for the family of this compound-like lectins, which are proteins that can recognize and bind reversibly with specific mono- or oligosaccharides . These lectins have been purified and characterized from plant species belonging to the Amaranthaceae family. This compound domains are widely distributed in plants and are involved in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amaranthin can be extracted from the seeds of Amaranthus caudatus using various extraction methods. One common method involves the use of sodium alginate-coated hollow glass microspheres modified with 3-aminopropyltrimethoxysilane for the separation and enrichment of this compound . This method allows for the efficient extraction of this compound from complex samples.
Industrial Production Methods: In industrial settings, this compound is often extracted using water-based methods compliant with U.S. Food and Drug Administration guidelines. These methods involve the use of leafy vegetables from the Amaranthus species, which are known for their extensive pigmentation patterns . The extracted this compound can then be purified and used for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Amaranthin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxidized derivatives such as argentianin and celosianin .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ascorbic acid, which is used to prepare crude pigment extracts from plant sources . Other reagents include carbon dots, which are used in fluorescence nanosensors for the selective and sensitive detection of this compound .
Major Products Formed: The major products formed from the reactions involving this compound include various oxidized derivatives and pigment extracts. These products have significant applications in food and beverage industries as natural colorants .
Applications De Recherche Scientifique
Amaranthin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying lectin-carbohydrate interactions.
Biology: this compound-like proteins play a role in the stress response of plants.
Medicine: this compound has potential therapeutic applications due to its antioxidant and antihypertensive properties.
Mécanisme D'action
Amaranthin exerts its effects through its ability to bind specifically to carbohydrates. This binding is facilitated by its lectin domains, which recognize and interact with specific sugar molecules . In the context of its antihypertensive properties, this compound inhibits enzymes in the Renin-Angiotensin-Aldosterone system, thereby modulating blood pressure .
Comparaison Avec Des Composés Similaires
- Betacyanin
- Betaxanthin
- Argentianin
- Celosianin
Amaranthin stands out due to its specific carbohydrate-binding properties and its role in plant stress responses, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C30H34N2O19 |
|---|---|
Poids moléculaire |
726.6 g/mol |
Nom IUPAC |
(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47)/t12-,14-,17+,18+,19-,20-,21-,22+,23-,24+,29-,30+/m0/s1 |
Clé InChI |
ATSKDYKYMQVTGH-POBNKHOBSA-N |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES isomérique |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES canonique |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Synonymes |
amaranthin betacyanin amaranthin pigment |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


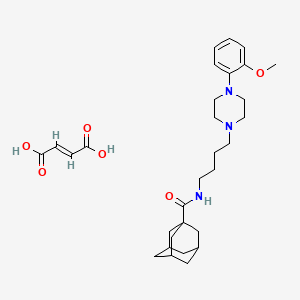
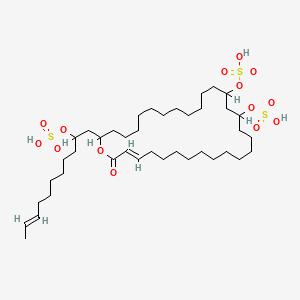

![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)
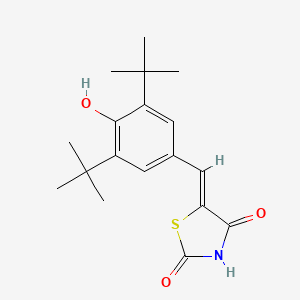


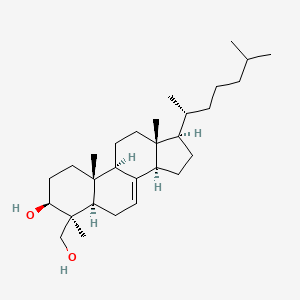
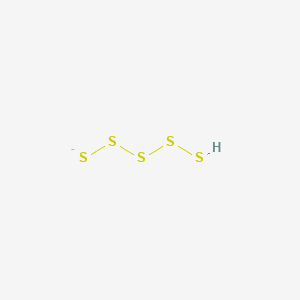
![Picrasa-3,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-[(4-methyl-1-oxo-3-nonenyl)oxy]-, [1beta,11beta,12alpha,15.beta(E)]-](/img/structure/B1234735.png)
![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)
